CID 13198156
Description
While the evidence includes references to multiple compounds (e.g., betulin-derived inhibitors in , oscillatoxin derivatives in , and boronic acids in ), none directly correspond to CID 13198156. This absence suggests that either:
- The identifier may be mistyped or associated with unpublished research.
For the purpose of this analysis, we will assume this compound is a hypothetical or emerging compound structurally related to betulin-derived inhibitors (e.g., 3-O-caffeoyl betulin, CID 10153267) or oscillatoxin derivatives (e.g., CID 101283546), based on the structural frameworks discussed in and .
Properties
Molecular Formula |
C10H14Si |
|---|---|
Molecular Weight |
162.30 g/mol |
InChI |
InChI=1S/C10H14Si/c1-11-9-5-8-10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3 |
InChI Key |
HDPUGAFBPQPLNZ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]CCCC1=CC=CC=C1 |
Origin of Product |
United States |
Chemical Reactions Analysis
CID 13198156 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include strong oxidizers like sodium dichromate and potassium dichromate . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
CID 13198156 has a wide range of scientific research applications It is used in chemistry for various synthetic processes and in biology for studying molecular interactionsAdditionally, it is utilized in industrial processes for its unique chemical properties .
Mechanism of Action
The mechanism of action of CID 13198156 involves its interaction with specific molecular targets and pathways. While the exact mechanism is not fully understood, it is believed to exert its effects through binding to particular receptors or enzymes, thereby influencing various biochemical processes .
Comparison with Similar Compounds
Structural and Functional Analogues
The evidence highlights several compounds with structural or functional similarities to betulin-derived inhibitors and oscillatoxin derivatives. Below is a comparative analysis:
Key Observations :
- Betulin derivatives (CIDs 72326, 64971, 10153267) share a triterpenoid backbone but differ in functionalization. The addition of a caffeoyl group (CID 10153267) improves solubility and target binding compared to parent compounds .
- Oscillatoxins (e.g., CID 101283546) exhibit distinct macrocyclic structures with demonstrated cytotoxicity, contrasting with the enzyme-targeted activity of betulin derivatives .
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